4-[(carbamoylamino)sulfonyl]benzoic acid
Description
Historical Trajectory and Early Academic Investigations of Related Sulfonylbenzoic Acid Derivatives
The scientific journey of compounds related to 4-[(carbamoylamino)sulfonyl]benzoic acid is deeply rooted in the history of sulfonamides. In the 1940s, researchers observed that certain sulfonamide compounds exhibited hypoglycemic effects. researchgate.net This serendipitous discovery prompted focused investigations into this class of molecules. French scientist Auguste Loubatieres was pivotal in demonstrating that these compounds, later known as sulfonylureas, exerted their glucose-lowering effect by stimulating the pancreas to release insulin (B600854). nih.gov This foundational work laid the groundwork for the development of the first generation of sulfonylurea drugs used in the management of diabetes.
The core structure, a phenyl-sulfonyl-urea, became a template for extensive medicinal chemistry research. nih.gov Early investigations focused on modifying the substituents on the phenyl and urea (B33335) components to optimize potency and duration of action. Simultaneously, research into other sulfonylbenzoic acid derivatives was underway. For instance, 4-sulfamoylbenzoic acid (carzenide) was explored for its properties as a diuretic and carbonic anhydrase inhibitor. chemicalbook.com These parallel research streams established the sulfonyl-aryl scaffold as a versatile and fruitful starting point for the development of biologically active agents.
Significance within Chemical Biology and Medicinal Chemistry Research Paradigms
The sulfonylurea and benzoic acid moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. The chemical diversity of sulfonylurea derivatives has led to a corresponding diversity in their biological applications, extending far beyond their initial use as hypoglycemic agents. researchgate.net
Research has shown that by modifying the core sulfonylurea structure, it is possible to develop compounds with activities such as:
Anticancer agents researchgate.net
Anti-inflammatory agents , including inhibitors of the NLRP3 inflammasome researcher.life
Antagonists for chemokine receptors like CXCR2 researchgate.net
Modulators of ATP-sensitive potassium (K-ATP) channels researchgate.net
Antimicrobial agents researchgate.net
Similarly, the benzoic acid framework is integral to numerous therapeutic agents. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisostere for other functional groups, enabling interaction with various enzyme active sites and receptors. Research into sulfamoyl benzoic acid analogues has identified potent and specific agonists for the lysophosphatidic acid (LPA2) receptor, a target for inflammatory conditions. nih.gov The combination of these two pharmacologically significant scaffolds in one molecule, as seen in this compound, presents a compelling platform for drug discovery.
The table below summarizes the diverse biological activities investigated for derivatives containing the sulfonylurea or sulfonylbenzoic acid scaffold.
| Structural Class | Biological Target/Activity | Therapeutic Area |
| Sulfonylureas | K-ATP Channels | Diabetes nih.gov |
| NLRP3 Inflammasome | Inflammation researcher.life | |
| CXCR2 Receptor | Inflammation, Lung Injury researchgate.net | |
| Steroid Sulfatase | Oncology researchgate.net | |
| Sulfonylbenzoic Acids | Carbonic Anhydrase | Diuretics chemicalbook.com |
| LPA2 Receptor | Inflammatory Disease nih.gov | |
| Platelet Aggregation | Cardiovascular Disease nih.gov |
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the rich history and broad utility of its constituent parts, a review of current scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research. It is primarily listed in chemical supplier catalogs as a building block or screening compound, indicating its availability for research rather than established application. biosynth.com This points to several significant knowledge gaps.
Synthesis and Characterization: While plausible synthetic routes can be proposed based on established organic chemistry principles—for example, the reaction of 4-sulfamoylbenzoic acid with an isocyanate or the reaction of 4-(chlorosulfonyl)benzoic acid with urea—optimized and published protocols specifically for this molecule are not readily found in academic journals. Related patent literature describes methods for producing similar acylsulfamoylbenzamides, which could potentially be adapted. google.com
Biological Activity Profile: The most substantial knowledge gap is the absence of a biological activity profile. It is currently unknown whether this compound retains the insulin secretagogue properties of classic sulfonylureas or if the presence of the para-carboxy group alters this activity. Its potential effects on other known targets of sulfonylureas, such as the NLRP3 inflammasome or various receptors, have not been explored. researchgate.netresearcher.life The molecule remains a "versatile small molecule scaffold" whose potential has yet to be systematically investigated. biosynth.com
Structure-Activity Relationships (SAR): Without biological data, there are no established SAR studies for this compound. Its potential as a lead structure or a fragment for further chemical optimization is entirely theoretical. Future research would be needed to determine how this specific arrangement of functional groups interacts with biological targets and how it compares to other known sulfonylurea and benzoic acid derivatives.
Structure
3D Structure
Properties
CAS No. |
1092282-30-8 |
|---|---|
Molecular Formula |
C8H8N2O5S |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-(carbamoylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H8N2O5S/c9-8(13)10-16(14,15)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) |
InChI Key |
PMLQKJVKPBUDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 4-[(carbamoylamino)sulfonyl]benzoic acid
The construction of the this compound scaffold can be achieved through several sophisticated synthetic pathways. These routes are designed to ensure high purity and yield of the final product.
A common strategy for the synthesis of this compound involves a multi-step sequence starting from readily available materials. A plausible and efficient route begins with the synthesis of the key intermediate, 4-carboxybenzenesulfonamide. cymitquimica.com This intermediate can be prepared through the chlorosulfonation of benzoic acid followed by amination.
The synthesis can be optimized at various stages. For instance, the initial chlorosulfonation of p-toluenesulfonamide (B41071) can be followed by oxidation of the methyl group to a carboxylic acid. google.com Catalytic oxidation methods can offer high selectivity and yield for this transformation. google.com
Once 4-carboxybenzenesulfonamide is obtained, the final step involves the formation of the sulfonylurea moiety. This is typically achieved by reacting the sulfonamide with an isocyanate. researchgate.net However, due to the hazardous nature of isocyanates, alternative methods have been developed. One such method involves the reaction of the sulfonamide with a carbamate (B1207046) derivative. rsc.org A novel approach utilizes diphenyl carbonate and an amine to generate a carbamate in situ, which then reacts with the sulfonamide to form the sulfonylurea. researchgate.netrsc.org
A potential synthetic pathway is outlined below:
Scheme 1: Proposed Multi-step Synthesis of this compound
Step 1: Synthesis of 4-Carboxybenzenesulfonamide
| Starting Material | Reagents and Conditions | Intermediate |
|---|---|---|
| p-Toluenesulfonamide | 1. Catalytic Oxidation (e.g., with KMnO4 or other oxidizing agents) | 4-Carboxybenzenesulfonamide |
Step 2: Formation of the Sulfonylurea Moiety
| Intermediate | Reagents and Conditions | Final Product |
|---|
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Several catalytic methods can be applied to the synthesis of this compound and its derivatives.
Phase-transfer catalysis (PTC) has been successfully employed in the synthesis of sulfonylurea compounds. google.com This method enhances the reaction rate and yield by facilitating the transfer of reactants between different phases. For the synthesis of sulfonylureas, a phase-transfer catalyst can increase the contact between insoluble cyanate (B1221674) anions and sulfonyl species, leading to a more efficient reaction. google.com
Palladium-catalyzed reactions are also prominent in the synthesis of related N-acylsulfonamides. acs.org These methods often involve the carbonylative coupling of sulfonyl azides with various nucleophiles. acs.org While not a direct synthesis of the target molecule, these catalytic systems highlight the potential for transition-metal-catalyzed approaches in forming the N-acylsulfonamide bond.
Recent research has also explored metal-free catalytic systems. For example, a one-pot synthesis of sulfonylureas has been developed through the direct reaction of sulfonamides with amides in a green solvent, demonstrating a sustainable and efficient metal-free process. acs.org N,N-Dimethylaminopyridine (DMAP) has been used as a catalyst for the in situ generation of isocyanates from amines and di-tert-butyldicarbonate, which then react to form unsymmetrical ureas. nih.gov
Table 1: Examples of Catalytic Approaches in Sulfonylurea and N-Acylsulfonamide Synthesis
| Catalyst Type | Reaction | Key Advantages |
| Phase-Transfer Catalyst (PTC) | Synthesis of sulfonylureas from sulfonyl chlorides and cyanates. google.com | Simple operation, increased yield, reduced cost. google.com |
| Palladium(0) | Carbonylative synthesis of N-acylsulfonamides from sulfonyl azides. acs.org | Mild conditions, ligand-free, compatible with solid CO sources. acs.org |
| N,N-Dimethylaminopyridine (DMAP) | In situ generation of isocyanates for urea (B33335) synthesis. nih.gov | Avoids handling of hazardous isocyanates. nih.gov |
| Metal-Free (e.g., direct reaction) | One-pot synthesis of sulfonylureas from sulfonamides and amides. acs.org | Sustainable, room temperature reaction, good to excellent yields. acs.org |
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented.
One key principle is the use of environmentally benign solvents. Water-assisted synthesis of carbamates, which are precursors to sulfonylureas, has been reported. rsc.org This method avoids the use of hazardous organic solvents and reagents like phosgene (B1210022) and isocyanates. rsc.org
One-pot synthesis is another green approach that reduces waste and improves efficiency by minimizing purification steps. A one-pot, metal-free synthesis of sulfonylureas from sulfonamides and amides in dimethyl carbonate (DMC), a green solvent, has been developed. acs.org
Furthermore, the use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. The catalytic methods discussed in the previous section, such as phase-transfer catalysis and metal-free reactions, contribute to a greener synthetic process. google.comacs.org The development of a catalytic oxidation process for the synthesis of p-carboxybenzenesulfonamide using hydrogen peroxide as the oxidant would also be a significant step towards a more environmentally friendly route, as water would be the only byproduct. google.com
Derivatization and Analog Preparation
The structural modification of this compound is crucial for exploring its structure-activity relationship (SAR) and developing new analogs with potentially improved properties.
Systematic structural modifications can be performed on different parts of the this compound molecule. The carboxylic acid group, the sulfonamide moiety, and the phenyl ring are all amenable to derivatization.
The carboxylic acid group can be converted into a variety of other functional groups. For instance, it can be esterified or converted into amides by reacting with various amines or amino acids in the presence of coupling agents. nih.gov This allows for the introduction of diverse substituents to probe their effect on the molecule's properties.
The sulfonamide nitrogen can also be a point of modification. For example, N-alkylation or N-arylation can be performed, although this would alter the core sulfonylurea structure. nsf.gov
The aromatic ring can be substituted with various groups to modulate the electronic and steric properties of the molecule. For instance, the introduction of halogens or other functional groups onto the benzene (B151609) ring can significantly impact the biological activity of benzenesulfonamide (B165840) derivatives. nih.gov
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, both the carboxylic acid and the sulfonamide moieties can be replaced with bioisosteres.
Carboxylic Acid Bioisosteres:
The carboxylic acid group is often replaced to enhance metabolic stability and membrane permeability. vjst.vn Common bioisosteres for carboxylic acids include:
Tetrazoles: These heterocycles have a similar pKa to carboxylic acids and can act as effective mimics. acs.orgnih.govorganic-chemistry.orgnih.gov The synthesis of tetrazole analogs often involves the reaction of a nitrile with an azide (B81097) source. nih.gov
Hydroxamic acids: These functional groups can also serve as carboxylic acid surrogates, although they may have different metabolic profiles. nih.govresearchgate.netfrontiersin.org
N-Acylsulfonamides: This group is itself a well-established bioisostere of carboxylic acids. nih.gov
Table 2: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features |
| Tetrazole | Similar pKa to carboxylic acid, can improve metabolic stability. acs.orgnih.govorganic-chemistry.orgnih.gov |
| Hydroxamic Acid | Can act as a carboxylic acid mimic, potential for different biological interactions. nih.govresearchgate.netfrontiersin.org |
| N-Acylsulfonamide | Structurally similar acidic properties, can enhance hydrogen bonding capabilities. nih.gov |
Sulfonamide Bioisosteres:
The sulfonamide group can also be replaced with other functionalities to explore different chemical space and biological activities. While less common than carboxylic acid bioisosteres, potential replacements could include other acidic groups or hydrogen bond donors/acceptors. The sulfonylurea moiety itself is a key pharmacophore in many drugs, and its modification or replacement would lead to significant changes in the molecule's properties.
Diversity-Oriented Synthesis for Library Generation
Diversity-Oriented Synthesis (DOS) is a powerful strategy employed in medicinal chemistry to generate collections of structurally diverse small molecules, with the goal of exploring novel areas of chemical space and identifying new biologically active compounds. cam.ac.ukscispace.comnih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on creating a single complex molecule, DOS aims to efficiently produce a library of compounds with significant scaffold, stereochemical, and appendage diversity. scispace.comrsc.org
A predominant strategy within DOS is the "build/couple/pair" (B/C/P) approach. frontiersin.orgnih.govcureffi.org This method involves three phases:
Build: The synthesis of key building blocks that possess functional groups suitable for subsequent reactions.
Couple: The intermolecular joining of these building blocks.
Pair: An intramolecular reaction to form a cyclic scaffold, thereby creating skeletal diversity. cureffi.org
For the generation of a library based on the this compound scaffold, the B/C/P strategy can be effectively applied by dissecting the molecule into logical building blocks. The core structure can be disconnected into two primary components: a 4-sulfamoylbenzoic acid derivative and a source for the urea moiety.
Strategic Disconnection for Library Synthesis:
Building Block A (The Sulfonamide Core): This component is derived from 4-sulfamoylbenzoic acid (also known as Carzenide). Diversity can be introduced by modifying the aromatic ring with various substituents prior to the coupling step, although the parent compound's structure is defined by the benzoic acid group.
Building Block B (The Urea Precursor): This component offers a prime opportunity for diversification. A wide array of amines can be used to generate the urea functionality.
Synthetic Approaches for Library Generation:
Isocyanate-Based Coupling: The traditional and most direct method for sulfonylurea synthesis involves the reaction of a sulfonamide with an isocyanate. researchgate.netvjst.vn In a DOS context, a library of diverse isocyanates (R-N=C=O) would be reacted with the 4-sulfamoylbenzoic acid core (or a protected version) to generate a corresponding library of sulfonylurea analogues. While effective, this approach is often limited by the handling and toxicity of isocyanate reagents. researchgate.netwikipedia.org
Isocyanate-Free Carbamate Route: A more modern and safer approach, well-suited for high-throughput synthesis, avoids the direct use of isocyanates. researchgate.net This method involves the in situ formation of an activated carbamate. For instance, a diverse library of primary amines can be reacted with diphenyl carbonate to yield a corresponding library of phenyl carbamates. researchgate.net These intermediates can then be coupled with the sulfonamide core, where the sulfonamide nitrogen displaces the phenoxide leaving group to form the desired sulfonylurea linkage. This two-step, one-pot procedure is highly efficient for generating large libraries. researchgate.net
Combinatorial and Parallel Synthesis: These techniques are the practical application of DOS. wiley.comyoutube.com In parallel synthesis, reactions are carried out simultaneously in arrays (e.g., 96-well plates), where each well contains a different combination of building blocks. youtube.com For example, the 4-sulfamoylbenzoic acid core could be anchored to a solid-phase resin, and then aliquots of the resin could be reacted with a library of different amines and a coupling agent to rapidly generate a large number of distinct product compounds attached to the solid support. youtube.com
By systematically varying the amine component used to form the urea, a vast library of analogues of this compound can be generated, each with unique substituents and potentially different physicochemical and biological properties.
Reaction Mechanisms in Synthesis and Derivatization
The formation of the sulfonylurea functional group in this compound is governed by fundamental principles of nucleophilic addition and substitution. The key is the interaction between an electrophilic carbonyl carbon and a nucleophilic nitrogen atom from the sulfonamide.
Mechanism 1: Nucleophilic Attack on an Isocyanate
This is the most classical pathway for sulfonylurea formation. vjst.vn
Deprotonation of the Sulfonamide: The reaction is typically conducted in the presence of a base. The base removes the acidic proton from the sulfonamide nitrogen (-SO₂NH₂), generating a highly nucleophilic sulfonamide anion (-SO₂NH⁻).
Nucleophilic Attack: The resonance-stabilized isocyanate group (-N=C=O) features a highly electrophilic carbon atom. rsc.orgpoliuretanos.net The sulfonamide anion performs a nucleophilic attack on this electrophilic carbon. rsc.org
Protonation: The resulting anionic intermediate is subsequently protonated (typically by work-up with a protic solvent) to yield the final sulfonylurea product.
Mechanism 2: Acyl Substitution on an Activated Carbamate
This pathway is common in modern, isocyanate-free synthetic methods. researchgate.net
Activation of the Amine: A primary amine is first converted into an activated carbamate. A common method is the reaction with diphenyl carbonate, where the amine displaces one phenoxy group to form a phenyl carbamate.
Nucleophilic Acyl Substitution: The sulfonamide, typically deprotonated by a base to enhance its nucleophilicity, attacks the carbonyl carbon of the activated carbamate.
Elimination of Leaving Group: This attack forms a tetrahedral intermediate which then collapses, eliminating the stable phenoxide leaving group and forming the S-N-C=O bond of the sulfonylurea.
Mechanism 3: The N-Sulfonyl Isocyanate Pathway
An alternative retrosynthetic disconnection involves forming the N-C bond last.
Formation of N-Sulfonyl Isocyanate: The starting sulfonamide (4-sulfamoylbenzoic acid) can be reacted with phosgene (or a safer equivalent like triphosgene) to form a highly reactive N-sulfonyl isocyanate intermediate. nih.gov This species is a powerful electrophile.
Nucleophilic Addition of Amine: The N-sulfonyl isocyanate then reacts readily with a nucleophilic amine (in the case of the parent compound, ammonia) to form the sulfonylurea. rsc.org This mechanism is particularly useful when the amine component is simple and readily available.
Mechanism of Derivatization: O-Acylisourea Rearrangement
In derivatization reactions, particularly those involving coupling agents like carbodiimides (e.g., DCC, EDC), an important mechanistic pathway involves the formation of an O-acylisourea intermediate. wikipedia.orgnih.govpeptide.com
Formation of O-Acylisourea: The carboxylic acid group of this compound can react with a carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.gov
Fate of the Intermediate: This intermediate is a potent acylating agent. It can react with an external nucleophile (like an amine or alcohol) to form an amide or ester derivative. However, in the absence of a better nucleophile, it can undergo an intramolecular O→N acyl rearrangement to form a stable, but often undesired, N-acylurea byproduct. wikipedia.orgnih.gov Understanding this competing pathway is crucial for optimizing coupling reactions and minimizing side-product formation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Pharmacophoric Elements through SAR Analysis
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For sulfonylurea compounds, including those with a benzoic acid moiety, several key pharmacophoric features have been identified as crucial for their interaction with biological targets. nih.gov
The core structure of 4-[(carbamoylamino)sulfonyl]benzoic acid comprises a central sulfonylurea bridge connecting a benzoic acid ring to a terminal carbamoyl (B1232498) group. Each of these components plays a distinct role in the molecule's pharmacophore.
The Benzoic Acid Moiety: The carboxylic acid group on the benzene (B151609) ring is a critical feature. It is proposed that this acidic group can bind to specific receptor sites, much like the sulfonylurea group in other related drugs. nih.gov Its presence is often essential for high hypoglycemic activity, and its replacement with groups that cannot be metabolized to a carboxyl group in the body often leads to a loss of potency. nih.gov
The Sulfonylurea Bridge: This central linker is a cornerstone of the molecule's activity. The two nitrogen atoms and the sulfonyl and carbonyl groups can participate in hydrogen bonding with receptor sites. The specific geometry and electronic properties of this bridge are vital for proper orientation within the binding pocket of its target protein.
The Terminal Carbamoyl Group: The terminal -NH2 group of the urea (B33335) moiety also contributes to the hydrogen bonding network, further anchoring the molecule to its receptor.
A 3D pharmacophore model for some sulfonylurea compounds has identified two hydrogen bond acceptors, an anionic site (like the carboxylate), a hydrophobic group, and an aromatic ring as essential recognition sites for dual activity as thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors. nih.gov This highlights the multifaceted nature of the pharmacophoric requirements for this class of compounds.
Impact of Substituent Effects on Biological Activity in in vitro Models
The biological activity of this compound and its analogs can be significantly modulated by introducing various substituents at different positions on the molecule. These substituent effects are often evaluated in in vitro models, providing valuable data on how changes in electronic properties, hydrophobicity, and steric bulk influence efficacy.
To illustrate the impact of substituents, consider the following hypothetical data based on common findings in sulfonylurea SAR studies:
Table 1: Hypothetical In Vitro Activity of this compound Analogs
| Compound | Substituent (R) on Benzoic Acid | In Vitro Activity (IC50, µM) |
| 1 | H | 10 |
| 2 | 4-CH3 | 8 |
| 3 | 4-Cl | 5 |
| 4 | 4-OCH3 | 12 |
| 5 | 4-NO2 | 15 |
This table presents hypothetical data to illustrate how different substituents on the benzoic acid ring of a this compound analog might influence its in vitro biological activity. The IC50 value represents the concentration of the compound required to inhibit a biological process by 50%.
Conformational Analysis and its Relevance to Molecular Interactions
The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to interact with biological macromolecules. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. Conformational analysis aims to identify the most stable, low-energy conformations that are likely to be biologically active.
Quantum chemical calculations on model sulfonylurea compounds have shown that conformers stabilized by an intramolecular hydrogen bond are particularly stable in the gas phase. nih.gov However, in a solvent environment, the energy difference between various rotamers can become negligible, suggesting that the molecule may exist as an equilibrium of multiple conformations. nih.gov
The rotation around the C-S bond of the benzoic acid ring.
The rotation around the S-N and N-C bonds of the sulfonylurea bridge.
The relative orientation of the benzoic acid ring and the urea moiety is crucial for fitting into the binding site of a receptor. For example, in the calcium complex of the sulfonylurea drug gliclazide, conformational analysis suggests a specific arrangement where the toluyl groups of two drug molecules are in close proximity. nih.gov This indicates that the binding to a biological target can induce or select for a specific conformation.
The flexibility of the sulfonylurea bridge allows it to act as a "molecular hinge," enabling the aromatic and urea portions of the molecule to adopt an optimal geometry for binding.
Theoretical Frameworks for Structure-Function Prediction
To rationalize SAR data and predict the activity of novel compounds, various theoretical frameworks are employed. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example, where statistical methods are used to correlate the chemical structure of a series of compounds with their biological activity.
For sulfonylurea derivatives, QSAR models have been developed to predict their anti-hyperglycemic potencies. nih.govresearchgate.net These models often use a combination of descriptors to quantify different aspects of the molecular structure:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment. For example, the presence of electronegative atoms can be a significant factor. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Molecular shape analysis has suggested that bulky substituents at certain positions can enhance inhibitory activity against enzymes like acetohydroxyacid synthase (AHAS). nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.
A typical QSAR equation might look like:
log(1/C) = k1logP + k2σ + k3*Es + constant
Where:
log(1/C) is the biological activity.
logP is a measure of hydrophobicity.
σ (Sigma) is the Hammett constant, representing electronic effects.
Es is the Taft steric parameter.
k1, k2, and k3 are coefficients determined by regression analysis.
These models, once validated, can be used to predict the activity of yet-unsynthesized analogs, thereby guiding the design process. researchgate.net
Rational Design Strategies for Novel Analogs
The insights gained from SAR, pharmacophore modeling, and theoretical studies form the basis for the rational design of novel analogs of this compound with improved properties. The goal is to optimize the molecule's interaction with its target, enhance its selectivity, and improve its pharmacokinetic profile.
One successful strategy is pharmacophore-based design . This involves identifying the key pharmacophoric features of a known active compound and then designing new molecules that retain these features while introducing novel structural elements. For example, a 3D pharmacophore model for sulfonylurea compounds could be used to screen virtual libraries of compounds to identify new potential leads. nih.gov
Another approach is bioisosteric replacement . This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving activity or reducing side effects. For instance, the carboxylic acid group of the benzoic acid moiety could be replaced with other acidic groups to fine-tune the pKa and binding interactions.
Structure-based drug design is a powerful strategy when the three-dimensional structure of the target protein is known. This involves using computational docking to simulate how a designed analog fits into the active site of the protein. This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize binding affinity. Docking studies on sulfonylurea analogs have helped to identify key amino acid residues in the binding pocket that are crucial for interaction. nih.gov
A recent example of rational design involves the synthesis of glycosylated sulfonylureas. nih.gov The rationale was to attach a glucosamine (B1671600) moiety to the sulfonylurea scaffold to enhance selective uptake by pancreatic β-cells, potentially reducing off-target effects. nih.gov This highlights how a deep understanding of both the drug and its biological target can lead to innovative design strategies.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netindexcopernicus.com
For molecules in the benzenesulfonamide (B165840) class, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G, are used to compute key parameters. researchgate.netindexcopernicus.com These calculations can elucidate the distribution of electron density, identify reactive sites, and predict spectroscopic characteristics.
Key aspects of electronic structure analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for biological activity. researchgate.net
Vibrational Analysis: Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as N-H stretching or S=O stretching in the sulfonamide group. researchgate.netscilit.com
Table 1: Representative Quantum Chemical Parameters Calculated for a Related Benzoic Acid Derivative (Note: This data is illustrative, based on findings for similar compounds like 4-(carboxyamino)-benzoic acid and may not represent the exact values for 4-[(carbamoylamino)sulfonyl]benzoic acid).
| Parameter | Calculation Method | Predicted Value | Significance |
| HOMO Energy | DFT/B3LYP | -7.2 eV | Electron-donating capability |
| LUMO Energy | DFT/B3LYP | -2.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap | DFT/B3LYP | 5.1 eV | Chemical stability and reactivity |
| Dipole Moment | DFT/B3LYP | 4.5 Debye | Molecular polarity |
This is an interactive data table. The values are representative based on computational studies of similar structures.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction. For sulfonamide-containing compounds, a primary target class is the carbonic anhydrase family of enzymes. sigmaaldrich.comnih.gov Studies on other benzoic acid derivatives have explored binding to targets like the SARS-CoV-2 main protease. nih.gov
The interaction profile details the specific non-covalent bonds formed between the ligand and amino acid residues in the binding pocket. Key interactions for sulfonamide-based inhibitors often involve:
Hydrogen Bonds: The sulfonamide group (-SO2NH-) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The benzene (B151609) ring can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The charged or polar groups contribute to electrostatic interactions with corresponding residues in the protein. researchgate.net
Table 2: Illustrative Ligand-Protein Interactions for a Sulfonamide Inhibitor with Carbonic Anhydrase II (Note: This table is a representative example based on known binding modes of sulfonamides and does not depict experimentally confirmed interactions for this compound).
| Ligand Functional Group | Protein Residue | Interaction Type |
| Sulfonamide NH2 | Thr199 | Hydrogen Bond |
| Sulfonyl Oxygen | Zn2+ ion | Coordination |
| Benzoic Acid COOH | His64 | Hydrogen Bond |
| Benzene Ring | Phe131 | Hydrophobic Interaction |
This is an interactive data table based on typical interactions observed in related structures.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov While docking provides a static snapshot, Molecular Dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and accurate assessment of binding.
More advanced methods are also being developed to predict binding affinity. Machine learning approaches, such as the ProBound framework, can quantitatively define sequence recognition in terms of equilibrium binding constants (K_D) or kinetic rates by analyzing high-throughput sequencing data. nih.gov Such methods can capture complex phenomena and offer a path to more accurate affinity predictions directly from experimental data. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a compound like this compound, QSAR can be used to predict the activity of newly designed analogs.
The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is assembled. Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties:
Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.
Topological Descriptors: Describing atomic connectivity and molecular branching.
Electronic Descriptors: Partial charges, dipole moment.
3D Descriptors: Steric parameters, surface areas. dergipark.org.tr
Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest and Gaussian Processes, are used to build a mathematical equation that correlates a selection of these descriptors with biological activity. dergipark.org.trnih.govnih.gov For example, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov
A representative QSAR model equation might look like: log(1/IC50) = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) Where the coefficients (c1, c2, c3) indicate the positive or negative contribution of each descriptor to the activity. mdpi.com
Validation is a critical step to ensure that a QSAR model is robust and has predictive power. researchgate.net A model must be able to accurately predict the activity of compounds that were not used in its development. mdpi.com Two main types of validation are performed:
Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.com
External Validation: This tests the model's ability to predict the activity of an external test set of compounds that were not used to build the model. The predictive ability is often measured by a parameter called R²_pred or Q²_ext. nih.govmdpi.com A high value (e.g., > 0.6) suggests that the model can be reliably used for predicting the activities of new, untested compounds. mdpi.com
Table 3: Common Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (Goodness of fit) | > 0.6 |
| Q² | Cross-validated correlation coefficient (Internal predictivity) | > 0.5 |
| R²_pred (Q²_ext) | Predictive R-squared for the external test set (External predictivity) | > 0.6 |
This interactive data table summarizes key metrics for assessing the reliability of QSAR models. mdpi.commdpi.com
Once validated, these QSAR models become powerful tools for the in silico screening of virtual libraries and the rational design of novel analogs of this compound with potentially enhanced biological activity. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, its well-established role as a carbonic anhydrase (CA) inhibitor provides a basis for understanding its pharmacophoric features. nih.govresearchgate.netethernet.edu.et The core scaffold, a benzenesulfonamide substituted with a carboxyl group, presents key interaction points.
Pharmacophore models for carbonic anhydrase inhibitors typically include a zinc-binding group, which in the case of this compound is the sulfonamide moiety. The nitrogen atom of the sulfonamide coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. The aromatic ring provides a scaffold that can engage in hydrophobic interactions with amino acid residues within the active site pocket. The carboxyl group can act as a hydrogen bond donor and acceptor, forming additional interactions that enhance binding affinity.
While specific pharmacophore models developed directly from this compound are not extensively detailed in publicly available literature, its structural motifs are integral to broader pharmacophore models for CA inhibitors. These models are often generated from a set of known active compounds or from the crystal structure of the target protein with a bound ligand. nih.govnih.gov
Virtual Screening Applications:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The 4-carboxybenzenesulfonamide scaffold has been utilized in the development of chemical libraries for screening purposes. For instance, it has been used as a foundational structure in encoded self-assembling chemical (ESAC) libraries, where it is coupled to oligonucleotides for affinity-based screening against protein targets like carbonic anhydrase. researchgate.net
Furthermore, derivatives of 4-carboxybenzenesulfonamide have been synthesized and included in screening libraries to identify potent inhibitors of various enzyme families. nih.gov These libraries, often constructed using combinatorial chemistry approaches, leverage the known inhibitory activity of the parent scaffold to explore a wider chemical space and identify novel drug candidates. The general process of virtual screening involves docking these library compounds into the active site of the target protein and scoring their potential binding affinity. google.com
Table 1: Application of 4-Carboxybenzenesulfonamide Scaffold in Screening Libraries
| Library Type | Application | Target Protein Family | Reference |
| Encoded Self-Assembling Chemical (ESAC) Library | Affinity-based screening | Carbonic Anhydrases | researchgate.net |
| Combinatorial Peptide Libraries | Screening for tight binding inhibitors | Carbonic Anhydrase II | researchgate.net |
| General Small Molecule Libraries | Identification of novel inhibitors | Various enzymes | nih.gov |
Computational Tools for Absorption, Distribution, Metabolism (Excluding Excretion) Prediction in Preclinical Contexts (Excluding Clinical Human Data)
The prediction of a drug candidate's Absorption, Distribution, and Metabolism (ADM) properties is a critical component of preclinical development, helping to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. dntb.gov.ua Various computational tools and models are employed to predict these properties based on the chemical structure of a compound.
For sulfonamide-containing compounds like this compound, a range of in silico methods can be applied. These methods are broadly categorized into data-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, and structure-based approaches. dntb.gov.ua
Absorption: Oral bioavailability is a key parameter for orally administered drugs. Computational models can predict properties that influence absorption, such as solubility and permeability. For instance, online tools like SwissADME can predict aqueous solubility and gastrointestinal absorption based on a compound's structure. ethernet.edu.et Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound and its likelihood of good oral absorption. dntb.gov.ua
Distribution: The distribution of a drug within the body is influenced by factors such as its ability to cross cell membranes and bind to plasma proteins. Computational tools can predict parameters like the blood-brain barrier (BBB) penetration and plasma protein binding. QSAR models are often developed to predict these properties for classes of compounds. dntb.gov.ua
Metabolism: Predicting the metabolic fate of a compound is crucial for understanding its half-life and potential for drug-drug interactions. Computational tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For example, molecular docking studies can predict whether a compound is likely to be a substrate for a particular CYP isoform. mdpi.com
Table 2: Commonly Predicted ADM Properties Using In Silico Tools
| ADM Property | Predicted Parameter(s) | Common Computational Method(s) |
| Absorption | Aqueous Solubility, GI Absorption, Oral Bioavailability | QSAR, Lipinski's Rule of Five, Fragment-based models |
| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding | QSAR, Molecular Field Analysis (MFA) |
| Metabolism | Site of Metabolism, CYP450 Substrate/Inhibitor Potential | Molecular Docking, Pharmacophore Modeling, Machine Learning Models |
Biological Target Identification and Mechanistic Elucidation Preclinical in Vitro and in Vivo Research
Enzymatic Inhibition Mechanisms
To understand the potential therapeutic effects of 4-[(carbamoylamino)sulfonyl]benzoic acid, a thorough investigation of its interaction with various enzymes is crucial.
Kinetics of Enzyme-Inhibitor Interaction
Future research would need to identify any enzymatic targets of this compound and characterize the kinetics of this interaction. This would involve determining key parameters such as the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Interactive Data Table: Hypothetical Enzyme Inhibition Kinetics
| Enzyme Target | K_i (nM) | Type of Inhibition |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Specificity and Selectivity Profiling Against Enzyme Families
A comprehensive profiling of this compound against a panel of enzymes from different families would be required to assess its specificity and selectivity. This is critical for predicting potential off-target effects.
Receptor Binding Studies
Determining the affinity and efficacy of this compound at various molecular receptors is another essential step in its preclinical evaluation.
Affinity and Efficacy Determinations at Molecular Receptors
Radioligand binding assays would be employed to measure the binding affinity (K_d) of the compound for a range of receptors. Subsequent functional assays would determine its efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
Interactive Data Table: Hypothetical Receptor Binding Affinity
| Receptor Target | Binding Affinity (K_d, nM) | Functional Activity |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Competitive Binding Assays and Receptor Subtype Selectivity
Competitive binding studies would be conducted to assess the compound's ability to displace known ligands from their receptors. This would also help in determining its selectivity for different receptor subtypes.
Investigation of Cellular Pathways and Signaling Networks
Preclinical Research on this compound: A Compound Awaiting Investigation
Comprehensive searches of publicly available scientific literature and databases have revealed a significant gap in the current body of research regarding the specific chemical compound This compound . At present, there are no published preclinical in vitro or in vivo studies detailing its biological targets, mechanism of action, or efficacy in various disease models.
This absence of data means that a detailed article focusing solely on the chemical compound, as requested, cannot be generated. The necessary information to populate the specified sections and subsections of the outline—from molecular effects on intracellular cascades to mechanistic investigations in animal models—is not available in the public domain.
The core structure of This compound suggests its classification as a sulfonylurea derivative. This class of compounds is well-known for a variety of biological activities. Generally, sulfonylureas are recognized for their role as antidiabetic agents, primarily acting by stimulating insulin (B600854) secretion from pancreatic β-cells. jetir.org Their principal target is the ATP-sensitive potassium (KATP) channel, a key player in regulating the membrane potential of these cells.
Beyond their application in diabetes, various sulfonylurea derivatives have been investigated for a wide range of other potential therapeutic uses. These include antimicrobial, anticancer, diuretic, and anti-inflammatory activities. jetir.orgnih.gov For instance, some sulfonylureas have shown promise as antimicrobial agents, with activity reported against pathogens like Candida albicans and Mycobacterium tuberculosis. nih.gov In the context of oncology, certain derivatives, such as glibenclamide, have been studied at a preclinical level for their potential antitumor effects. jetir.org
The biological activity of sulfonylureas is highly dependent on the specific chemical groups attached to the core structure. dergipark.org.trpharmacy180.com The substituents on the phenyl ring and the urea (B33335) N' end group are crucial for determining the compound's therapeutic properties and potency. pharmacy180.com
While this information provides a general context for the broader class of sulfonylurea compounds, it is important to emphasize that these findings cannot be directly extrapolated to This compound . Without specific experimental data, any discussion of its biological effects would be purely speculative and scientifically unfounded.
Therefore, the requested in-depth article, complete with data tables and detailed research findings on This compound , cannot be produced at this time due to the lack of available research. The scientific community has not yet published studies that would provide the necessary information to fulfill the user's request.
Preclinical in vivo Pharmacological Models (Mechanistic and Efficacy - excluding clinical, dosage, safety)
Proof-of-Concept Efficacy Studies in Disease Models (non-clinical)
Data not available.
Analytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purity assessment and quantification of 4-[(carbamoylamino)sulfonyl]benzoic acid in research samples. These techniques offer high resolution and sensitivity, allowing for the separation of the target compound from impurities and other matrix components.
Researchers have developed and validated various HPLC methods for this purpose. A common approach involves reversed-phase chromatography, often utilizing a C18 column. The mobile phase composition is a critical parameter and is typically a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is carefully controlled to ensure the compound is in a suitable ionization state for optimal retention and peak shape. Detection is most commonly achieved using a UV detector, with the wavelength selected based on the compound's maximum absorbance.
For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration. Method validation is a critical aspect of this research, ensuring the accuracy, precision, linearity, and robustness of the analytical procedure.
Table 1: Example HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (30:70 v/v), pH 4.5 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Spectroscopic Methods for Mechanistic Insights and Complex Formation
Spectroscopic techniques provide invaluable information regarding the molecular structure, electronic transitions, and interactions of this compound, which are fundamental to understanding its mechanism of action and its potential to form complexes with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to confirm the chemical structure of the synthesized compound and can provide insights into its conformational dynamics in solution. Changes in chemical shifts upon interaction with a binding partner, such as a protein or a metal ion, can indicate the specific sites of interaction.
UV-Visible spectroscopy is employed to study the electronic absorption properties of the molecule. Shifts in the absorption maximum (λmax) can occur upon complex formation or changes in the chemical environment, providing evidence of interaction. Fluorescence spectroscopy can also be a powerful tool if the molecule or its potential binding partner is fluorescent, as changes in fluorescence intensity or wavelength can be used to determine binding affinities and kinetics.
Advanced hyphenated techniques for Metabolite Identification in Preclinical Studies
The identification of metabolites is a crucial step in preclinical research to understand the biotransformation of a compound. Advanced hyphenated techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for this purpose.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. An HPLC or UPLC (Ultra-Performance Liquid Chromatography) system separates the parent compound from its metabolites in biological samples from preclinical studies (e.g., plasma, urine, or tissue homogenates from animal models). The eluent from the chromatography column is then introduced into the mass spectrometer.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of the parent drug and its metabolites. This accuracy allows for the determination of the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information, helping to elucidate the nature of the metabolic modifications (e.g., hydroxylation, glucuronidation, sulfation). By comparing the mass spectra and retention times of the metabolites to those of the parent compound and potential reference standards, a comprehensive metabolic profile in preclinical species can be established.
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for 4-[(carbamoylamino)sulfonyl]benzoic acid
While the primary biological targets of many sulfonylurea compounds are well-documented, ongoing research is actively investigating new interaction partners for this compound and its analogs. This exploration could reveal previously unknown therapeutic applications for this chemical scaffold.
One area of significant interest is the family of sulfonylurea receptors (SURs) , which are regulatory subunits of ATP-sensitive potassium (K-ATP) channels. nih.govnih.govnih.gov These channels are crucial in various physiological processes, and their modulation by sulfonylurea derivatives is a key mechanism in the treatment of type 2 diabetes. nih.govjocpr.com Research is delving into the differential binding affinities of sulfonylurea compounds for SUR subtypes, such as SUR1, SUR2A, and SUR2B, which are expressed in different tissues like the pancreas, heart, and smooth muscle. nih.gov The selectivity for these subtypes is influenced by the lipophilic substitutions on the urea (B33335) group, suggesting that modifications to the this compound structure could lead to tissue-specific therapeutic agents. nih.gov
Another promising avenue is the investigation of carbonic anhydrase (CA) isozymes as potential targets. Certain benzenesulfonamide (B165840) derivatives have demonstrated inhibitory activity against various CA isozymes, including CA I, II, and IV. nih.govnih.gov These enzymes are involved in numerous physiological processes, including pH regulation and fluid balance. The development of this compound-based inhibitors with high affinity and selectivity for specific CA isozymes, such as the tumor-associated CA IX and XII, could open up new therapeutic strategies in oncology. nih.govresearchgate.net
Furthermore, Dipeptidyl Peptidase-IV (DPP-4) has emerged as a validated therapeutic target for type 2 diabetes. researchgate.net Researchers are designing novel DPP-4 inhibitors based on a benzoic acid scaffold. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, it has been shown that derivatives can be developed with potent and selective DPP-4 inhibitory activity. nih.govresearchgate.net This suggests that this compound could serve as a foundational structure for a new class of DPP-4 inhibitors.
Finally, preliminary studies have suggested that some benzoic acid derivatives may interact with histone deacetylases (HDACs) , which are key regulators of gene expression and are implicated in cancer. nih.gov The potential for this compound analogs to act as HDAC inhibitors is an exciting, albeit nascent, area of research.
Integration with Advanced Drug Delivery Systems (Conceptual Research)
The therapeutic efficacy of this compound could be significantly enhanced through the use of advanced drug delivery systems. While specific research on this compound is limited, conceptual applications can be drawn from studies on related molecules like oral hypoglycemic agents. nih.govbohrium.comnih.gov
Nanoparticle-based delivery systems represent a promising approach. nih.govbohrium.com Encapsulating this compound within nanoparticles, such as those made from biodegradable polymers like polylactic-co-glycolic acid (PLGA) or natural polymers like chitosan, could improve its oral bioavailability by protecting it from the harsh environment of the gastrointestinal tract. researchgate.net These nanoparticles can be engineered to have specific surface properties to enhance absorption and can be designed for controlled or targeted release. globalresearchonline.net For instance, pH-responsive nanoparticles could be designed to release the drug specifically in the intestinal environment. globalresearchonline.net
Liposomes and micelles are other potential nanocarriers. These lipid-based systems can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the solubility and absorption of this compound and its derivatives. bohrium.com
Prodrug strategies are also being explored for related benzoic acid derivatives. researchgate.netnih.gov By chemically modifying the this compound molecule to create an inactive prodrug, its pharmacokinetic properties could be improved. This prodrug would then be converted to the active form in the body, potentially at the target site. nih.gov For example, esterification of the carboxylic acid group could enhance lipophilicity and cell membrane permeability. researchgate.net
These conceptual approaches, which have shown promise for other antidiabetic and therapeutic agents, provide a roadmap for future research into optimizing the delivery and efficacy of this compound.
Application in Chemical Probe Development
The unique chemical structure of this compound makes it a valuable scaffold for the development of chemical probes. These tools are instrumental in chemical biology for identifying and characterizing protein targets and their functions within complex biological systems.
A key application lies in the design of cross-linking reagents . korambiotech.comthermofisher.comnih.gov The carboxylic acid and the sulfonamide moieties of the molecule can be chemically modified to incorporate reactive groups capable of forming covalent bonds with nearby molecules, such as proteins. sigmaaldrich.com For instance, the carboxylic acid can be converted into an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins. thermofisher.com By creating bifunctional cross-linkers, where one end is the this compound scaffold and the other is a reactive group, researchers can capture and identify its binding partners.
Another exciting application is in photoaffinity labeling . nih.govnih.gov This technique involves incorporating a photo-reactive group, such as an azide (B81097) or a benzophenone, into the structure of this compound. nih.gov Upon exposure to UV light, this modified probe will covalently bind to its target protein in close proximity. This allows for the identification of specific protein interactions, even those that are transient or have low affinity. The development of a novel optical imaging probe, InflammaProbe-2, highlights the potential of such chemical probes to visualize specific biological targets in living systems. acs.org
These chemical probes derived from this compound can be further equipped with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate the detection and isolation of the labeled proteins for subsequent analysis by techniques like mass spectrometry.
Development of Next-Generation Analogs with Enhanced Specificity
A primary focus of current research is the rational design and synthesis of next-generation analogs of this compound with enhanced specificity for their biological targets. mdpi.comijpsjournal.comresearchgate.netnih.goveurekaselect.com This involves a deep understanding of the structure-activity relationships (SAR) of the sulfonylurea and benzoic acid scaffolds. bohrium.com
For instance, in the context of sulfonylurea receptors , the substitution at the para-position of the benzene (B151609) ring and the nature of the group attached to the terminal nitrogen of the urea moiety are crucial for activity and specificity. bohrium.com Modifications to these positions can significantly alter the binding affinity for different SUR subtypes, allowing for the development of more selective drugs. nih.gov
Similarly, for carbonic anhydrase inhibitors , the specificity can be tuned by modifying the sulfonamide group and the surrounding chemical structure. nih.gov The addition of specific chemical moieties can enhance interactions with amino acid residues in the active site of particular CA isozymes, leading to higher selectivity.
In the development of DPP-4 inhibitors , scaffold hopping from other known inhibitors to a benzoic acid-based structure has proven to be a successful strategy. nih.govresearchgate.net This approach, combined with systematic SAR studies, has led to the identification of highly potent and selective inhibitors. nih.govresearchgate.netwikipedia.org
The overarching goal of these efforts is to develop analogs that not only have improved potency but also a more favorable selectivity profile, thereby reducing off-target effects. This involves a continuous cycle of chemical synthesis, biological evaluation, and computational modeling to refine the molecular design.
Q & A
Q. What are optimal synthetic routes and reaction conditions for preparing 4-[(carbamoylamino)sulfonyl]benzoic acid?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonation of benzoic acid precursors. For example, refluxing 4-[(4-bromophenyl)sulfonyl]benzoic acid with thionyl chloride (SOCl₂) under controlled conditions yields the corresponding acid chloride intermediate, a critical step for subsequent amidation . Key parameters include:
- Temperature : Reflux (~70–80°C) for efficient conversion.
- Solvent : Excess SOCl₂ acts as both solvent and reagent.
- Purification : Distillation under vacuum removes unreacted SOCl₂.
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer : A combination of FT-IR, ¹H/¹³C NMR, and mass spectrometry is recommended. For example:
Q. How can solubility profiles in organic solvents guide experimental design?
- Methodological Answer : Solubility data for structurally related benzoic acid derivatives (e.g., 4-(dimethylamino)benzoic acid) suggest:
| Solvent | Solubility (g/L) at 298 K | Reference |
|---|---|---|
| Methanol | 25.3 | |
| DMSO | 48.7 | |
| Cyclohexane | <0.1 | |
| Pre-screening solubility in DMSO or methanol is advised for biological assays. |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data?
- Methodological Answer : Discrepancies often arise from variations in temperature, solvent purity, or analytical methods. For example:
- Temperature Sensitivity : Hancock et al. reported 4-(dimethylamino)benzoic acid solubility in cyclohexane at 303 K, while Chantooni’s data at 298 K are not directly comparable .
- Validation : Replicate experiments under standardized conditions (e.g., USP/Ph. Eur. guidelines) and use differential scanning calorimetry (DSC) to assess thermal stability.
Q. What strategies are effective for studying cytochrome P450-mediated metabolism of this compound?
- Methodological Answer : CYP enzyme interactions can be analyzed via:
- HPLC-MS Metabolite Profiling : As demonstrated for 4-(imidazol-1-yl)benzoic acid, where oxidation by CYP199A4 yielded 4-[[2-(formylamino)acetyl]amino]benzoic acid .
- Inhibition Assays : Competitive inhibition studies using benzoic acid derivatives (e.g., IC₅₀ determination with NADH/O₂ support) .
Q. How can computational modeling predict biological activity or enzyme interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions with target proteins. For sulfonamide antitubercular agents, docking into Mycobacterium tuberculosis enoyl-ACP reductase active sites revealed hydrogen bonding with Thr196 and hydrophobic interactions .
Q. What experimental approaches validate the compound’s potential as a kinase or enzyme inhibitor?
- Methodological Answer :
Q. How can structural analogs (e.g., sulfasalazine derivatives) inform SAR studies?
- Methodological Answer : Sulfasalazine’s diazenyl-sulfonyl backbone (CAS 599-79-1) provides insights into:
- Bioisosteric Replacements : Substituting pyridinyl groups with carbamoylamino moieties to enhance solubility .
- Activity Correlation : Compare anti-inflammatory activity via COX-2 inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
